molecular formula C8H15N7O2S3 B7783217 Famotidine

Famotidine

Cat. No.: B7783217
M. Wt: 337.5 g/mol
InChI Key: XUFQPHANEAPEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Famotidine is a competitive histamine H₂-receptor antagonist (H₂RA) that inhibits gastric acid secretion by blocking histamine binding to parietal cell H₂ receptors. It is widely prescribed for gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome due to its potent acid-suppressive effects (pKᵢ = 6.7–7.2) and long duration of action (plasma half-life: 3–4 hours) . This compound’s bioavailability is 40–45%, with 25–30% excreted unchanged in urine, and it demonstrates minimal cytochrome P450 interaction, reducing drug-drug interaction risks compared to earlier H₂RAs like cimetidine .

Preparation Methods

Synthesis of Famotidine Base

The foundational step in this compound production involves synthesizing the active pharmaceutical ingredient (API). Traditional methods rely on multi-step organic reactions, but recent advances emphasize solvent-free and mechanochemical approaches to improve yield and sustainability.

Mechanochemical Synthesis of Zinc–this compound Complex

A solvent-free mechanochemical method was developed to synthesize a zinc–this compound complex, enhancing both anti-Helicobacter pylori activity and safety profiles. The process involves grinding this compound with zinc acetate in a ball mill, producing a dihydrate complex with a metal-to-ligand ratio of 1:1 . This method eliminates toxic solvents and reduces energy consumption compared to conventional solution-based synthesis. The resulting complex demonstrated a lower LD₅₀ (toxicological safety) and superior urease inhibition, critical for ulcer treatment .

Polymorphic Form Control

This compound exists in multiple polymorphic forms, which differ in crystallinity, density, and stability. The high-density polymorph (apparent density: 0.70–0.80 g/mL) is characterized by large acicular prisms, while the low-density form (0.20–0.30 g/mL) exhibits short, diminutive crystals . A patented method involves recrystallizing this compound hydrochloride in methanol with organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by solvent removal and inoculation with seed crystals . This process ensures consistent polymorphic output, critical for manufacturing reproducibility.

Formulation of this compound Chewable Tablets

Chewable tablets offer improved patient adherence, particularly for pediatric and geriatric populations. A patented formulation combines this compound with antacids (calcium carbonate, magnesium hydroxide) and excipients to mask bitterness and enhance stability .

Granulation and Compression

The formulation process involves:

  • Granulation : this compound is encapsulated with β-cyclodextrin to prevent interaction with alkaline excipients. A 10% starch slurry binds the granules, which are dried at 50–65°C for 2–5 hours .

  • Blending : Granules are mixed with mannitol (3–15%), sucrose (18–30%), and microcrystalline cellulose (1–3%) to ensure homogeneity .

  • Compression : The blend is tableted using a rotary press, with stearic acid (0.4–2%) as a lubricant .

Table 1: Composition of this compound Chewable Tablets (Per 1000 Tablets)

ComponentQuantity (g)Function
This compound5.0API
Calcium carbonate400Antacid
Magnesium hydroxide82.5Antacid
β-cyclodextrin15Bitterness masking
Mannitol150Diluent
10% starch slurry70Binder
Magnesium stearate7Lubricant

Stabilization of Polymorphic Forms

Polymorphic stability is crucial for ensuring consistent dissolution and bioavailability. The high-density form (CMI-BB) is preferred for tablet formulations due to its resistance to moisture-induced phase transitions .

Recrystallization Techniques

High-density crystals are obtained by dissolving this compound hydrochloride in methanol, adding DBU, and precipitating with chloroform at 10–15°C . Low-density forms require rapid cooling and minimal agitation to prevent crystal growth. Infrared spectroscopy (IR) confirms polymorphic identity, with key peaks at 3430, 1660, and 1535 cm⁻¹ .

Analytical Methods for Quality Control

Kinetic studies using potassium permanganate titrimetry validate this compound’s purity during synthesis. A 0.005 M this compound solution in 0.1 M HCl undergoes S-oxidation, with reaction rates monitored spectrophotometrically at 526 nm . This method ensures compliance with pharmacopeial standards.

Mechanochemical Synthesis of Derivatives

Derivatization enhances this compound’s therapeutic profile. The zinc–this compound complex, synthesized via ball milling, exhibits a minimum inhibitory concentration (MIC) of 1–8 μg/mL against H. pylori, including antibiotic-resistant strains . This represents a 4-fold potency increase over pure this compound, with reduced cytotoxicity (LD₅₀ > 2000 mg/kg) .

Chemical Reactions Analysis

Sulfinyl Imine Formation with Benzaldehyde

Famotidine undergoes a reaction with benzaldehyde, present in pharmaceutical excipients like cherry flavor, forming a novel impurity termed This compound sulfinyl imine . This reaction occurs via nucleophilic attack of benzaldehyde on the sulfur end amine group of this compound, leading to the loss of a hydrogen atom and formation of an imine bond .

Reaction Conditions :

  • Reagents : this compound (25 mg) and benzaldehyde (165 mg) in water.

  • Temperature : 80°C for 4 hours .

Analytical Characterization :

  • Molecular Formula : C₁₅H₁₉N₇O₂S₃ (molecular weight 425.55 g/mol) .

  • Separation : Preparative HPLC and UPLC methods achieved baseline separation of the impurity from benzaldehyde and this compound .

  • Structural Confirmation :

    • Mass Spectrometry : Positive and negative ion mode MS/MS fragmentation confirmed the absence of nitrogen loss, aligning with the nitrogen rule .

    • NMR : Absence of a singlet at δ 8.46 ppm (observed in this compound) in the impurity’s spectrum indicated benzaldehyde attachment at the sulfur end amine .

S-Oxidation to S-Oxide and Sulfone

This compound undergoes S-oxidation in the presence of potassium caroate (KHSO₅), forming S-oxide and Sulfone products under controlled pH conditions. The reaction follows second-order kinetics, with rate constants dependent on pH and oxidant concentration .

Reaction Pathways :

Product pH Range Rate Constant (k) Key Observations
S-Oxide 2.0–5.0N/AForms in acidic medium; IR analysis shows S-N stretch shifts .
Sulfone 7.0–8.414.49–32 min⁻¹ L·mol⁻¹Forms via oxidation of S-oxide; stoichiometry 1:2 (FMT:KHSO₅) .

Analytical Validation :

  • Titrimetric Method :

    • Linearity : 1–10 mg/mL range for pure substance and tablets.

    • Recovery : 99.2–100.5% for pure substance, RSD 1.09–1.70% .

    • LOQ : 0.03 mg/mL for pure substance .

  • Mechanism : Involves nucleophilic attack by HSO₅⁻ on the electrophilic sulfur atom, followed by intramolecular rearrangement to form Sulfone .

Electrochemical Oxidation

This compound exhibits an irreversible oxidation peak in voltammetric studies, influenced by pH and scan rate. Key findings include:

  • Peak Potential : Shifts to more positive values with decreasing pH (e.g., +700 mV vs. Ag/AgCl in acidic media) .

  • Electrode Process : Diffusion-controlled, confirmed by linear dependence of peak current on the square root of scan rate .

  • Supporting Electrolytes : Optimal peak currents observed in ABS pH 4.06 and PBS pH 6.81 .

Stability and Degradation

This compound’s stability is influenced by environmental factors and excipients:

  • Impurity Formation : The sulfinyl imine impurity (RRT 2.13) is critical in formulations containing benzaldehyde, with levels up to 0.293% under accelerated conditions .

  • Regulatory Thresholds : Degradation products exceeding 0.5% (for daily doses of 10–100 mg) require qualification per ICH guidelines .

Analytical Techniques for Reaction Monitoring

Technique Application Key Features
HPLC/UPLC Separation and quantificationBaseline resolution of impurities; elution patterns compared for method validation .
Mass Spectrometry Structural elucidationPositive/negative ion mode MS/MS confirmed no nitrogen loss in sulfinyl imine .
Titrimetry Quantification of FMTIodometric back-titration with KHSO₅; validated for tablets and pure substance .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Famotidine vs. Other H₂ Receptor Antagonists

Cimetidine and Ranitidine :

  • Potency : this compound is 20–50 times more potent than cimetidine and 6–10 times more potent than ranitidine in suppressing basal and stimulated acid secretion .
  • Hypergastrinemia : In rats, this compound (20 mg/kg) induced a peak plasma gastrin level of 483 pg/mL, higher than ranitidine (312 pg/mL) but lower than omeprazole (616 pg/mL) .

Table 1: Pharmacokinetic Comparison of H₂RAs

Parameter This compound Cimetidine Ranitidine
Bioavailability (%) 40–45 60–70 50–60
Half-life (hours) 3–4 1.5–2.5 2–3
Acid Suppression ++++ ++ +++
CYP450 Interaction None High Low

Sources:

This compound vs. Proton Pump Inhibitors (PPIs)

Omeprazole :

  • Acid Suppression : Omeprazole (20.6 mg once daily) maintained intragastric pH > 4 for 15.7 hours/day, compared to 10.8 hours/day for this compound (20 mg twice daily) .
  • Hypergastrinemia : Omeprazole causes prolonged hypergastrinemia (12+ hours) due to irreversible proton pump inhibition, whereas this compound’s effect resolves within 8 hours .
  • NSAID-Induced Ulcers : High-dose this compound (40 mg twice daily) reduced gastric ulcer incidence to 8% vs. 20% for placebo in NSAID users, comparable to PPIs .

Table 2: Efficacy in NSAID-Induced Ulcer Prevention

Treatment Gastric Ulcer Incidence (%) Duodenal Ulcer Incidence (%)
Placebo 20 13
This compound 20 mg BID 13 4
This compound 40 mg BID 8 2

Source:

This compound vs. Antacids

Hydrotalcite :

  • Onset of Action : Hydrotalcite (1000 mg) relieved heartburn within 10 minutes, outperforming this compound (10 mg), which took 45–60 minutes for equivalent efficacy .
  • Duration : Both drugs showed similar response rates (90–96%) at 3–4 hours post-dose .

This compound in COVID-19: Controversial Outcomes

  • non-users (HR = 1.03; 95% CI: 0.89–1.18) or PPIs (HR = 1.14; 95% CI: 0.94–1.39) .
  • However, in silico analyses refute direct SARS-CoV-2 protease inhibition .

Biological Activity

Famotidine is a potent histamine H2 receptor antagonist primarily used to treat conditions related to excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism of action involves selective inhibition of histamine at the H2 receptors located on the parietal cells in the stomach, leading to decreased gastric acid production. This article explores the biological activity of this compound, including its pharmacological effects, clinical applications, and recent research findings.

This compound acts as a competitive antagonist at the H2 receptors, effectively blocking histamine's action. This inhibition results in:

  • Reduction of Gastric Acid Secretion : this compound decreases both basal and stimulated gastric acid secretion. It notably suppresses nocturnal acid secretion and reduces the volume and acidity of gastric secretions triggered by food or other stimuli .
  • Inverse Agonist Properties : The compound functions as a biased inverse agonist, reducing basal receptor activity by approximately 75% and inhibiting Gs-mediated pathways while partially activating β-arrestin recruitment .

Pharmacokinetics

  • Absorption : this compound has an oral bioavailability of 40% to 45%, with an onset of action within one hour and peak effects occurring between one to three hours after administration. Intravenous administration leads to peak effects in about 30 minutes.
  • Duration of Action : The antisecretory effects typically last for 10 to 12 hours .

Antimicrobial Activity

Recent studies have highlighted this compound's potential role as an adjuvant in antibiotic therapy:

  • Enhanced Activity Against Gram-Negative Bacteria : this compound has been shown to enhance the antibacterial efficacy of rifampicin against Acinetobacter baumannii, a common resistant pathogen. This combination leads to increased bacterial mortality and reduced expression of outer membrane proteins critical for bacterial survival .
  • Mechanism of Action Against Bacteria : this compound disrupts bacterial cell membranes, inhibits efflux pump activity, and reduces biofilm formation, contributing to its synergistic effect with rifampicin .

Clinical Implications

This compound's ability to reduce gastric acid secretion has significant clinical implications:

  • Management of Peptic Ulcers and GERD : this compound is widely prescribed for managing peptic ulcers and GERD due to its effectiveness in reducing symptoms associated with excessive acid production.
  • Drug Interactions : Studies indicate that this compound can affect the absorption of other medications, such as itraconazole, by altering gastric pH levels. This interaction underscores the importance of monitoring concomitant medication use in patients receiving this compound .

Case Study 1: Efficacy in Peptic Ulcer Disease

A clinical trial compared this compound with cimetidine and ranitidine in patients with Zollinger-Ellison syndrome. Results indicated that this compound was more effective in reducing gastric acid output over a prolonged period, demonstrating its potency as a long-acting H2 antagonist .

Case Study 2: Antimicrobial Synergy

In a laboratory study involving Galleria mellonella models, the combination of this compound and rifampicin significantly improved survival rates in infected organisms compared to either drug alone. This finding supports this compound's potential use in treating infections caused by resistant strains of bacteria .

Research Findings

StudyFindings
R&D SystemsThis compound reduces basal receptor activity by 75% and inhibits Gs-mediated pathways; Kd = 14 nM, IC50 = 33 nM .
NCBI BookshelfThis compound inhibits gastric secretion effectively while being well-tolerated; bioavailability ranges from 40% to 45% .
PMC ArticleThis compound enhances rifampicin's antibacterial activity against Acinetobacter baumannii, disrupting membrane integrity and reducing bacterial load .

Q & A

Basic Research Questions

Q. What are the standard pharmacokinetic parameters of famotidine, and how do they inform dosing regimens in clinical trials?

this compound exhibits a biological half-life of 2.5–3.5 hours, necessitating frequent dosing (3–4 times daily) to maintain therapeutic plasma levels. However, sustained-release formulations (e.g., alginate-GMO microspheres) prolong Tmax to 6 hours and increase bioavailability (AUC0-24 by 94% vs. free drug) by reducing gastric permeability . For experimental design, measure plasma concentrations via HPLC and compare Cmax, Tmax, and AUC across formulations. Use crossover trials to minimize inter-individual variability .

Q. How does this compound prevent NSAID-induced gastric ulcers, and what validated models assess this efficacy?

this compound inhibits histamine H2 receptors, reducing gastric acid secretion. In a 24-week RCT, 40 mg this compound twice daily reduced gastric ulcer incidence from 20% (placebo) to 8% (P=0.03) in NSAID users. Use endoscopy to evaluate ulcer formation at baseline and intervals (4, 12, 24 weeks). Ensure blinding and stratification by comorbidities (e.g., rheumatoid arthritis) to control confounders .

Q. What analytical methods are recommended for this compound identification in pharmaceutical formulations?

Thin-layer chromatography (TLC) and high-performance TLC (HPTLC) are validated for this compound identification. HPTLC offers superior resolution with smaller sorbent grain size, shorter analysis time, and reduced mobile phase volume. Prepare test solutions at 0.1–1 mg/mL and use silica gel plates with chloroform-methanol-ammonia (8:2:0.1 v/v) as the mobile phase. Validate specificity against degradation products .

Advanced Research Questions

Q. How do conflicting results from COVID-19 studies on this compound’s efficacy inform future trial design?

Retrospective studies (n=878) associate this compound with reduced mortality (OR=0.37, P=0.021) and lower inflammatory markers (CRP: 9.4 vs. 12.7 mg/dL, P=0.002) . Conversely, small case series (n=10) report symptom improvement but lack controls . To resolve contradictions, design prospective RCTs with:

  • Primary endpoints : Mortality, intubation rates.
  • Secondary endpoints : Inflammatory markers (CRP, ferritin).
  • Adjustment variables : Age, BMI, neutrophil-lymphocyte ratio .

Q. What methodological challenges arise in developing sustained-release this compound formulations, and how are they addressed?

Alginate microspheres alone exhibit high permeability, limiting sustained release. Composite alginate-GMO matrices (1:0.25:0.1 w/w/w) reduce drug release rate by 50% over 24 hours due to increased gel viscosity. Use in vivo pharmacokinetic studies to compare AUC and Cmax against free drug. Optimize formulation via Box-Behnken design, varying GMO concentration and crosslinking time .

Q. How can researchers reconcile discrepancies in this compound’s bioavailability across demographic subgroups?

Age and renal function significantly impact this compound clearance. For population pharmacokinetic studies:

  • Covariates : Creatinine clearance, age, CYP2D6 genotype.
  • Modeling : Use nonlinear mixed-effects modeling (NONMEM) to estimate inter-individual variability.
  • Validation : Bootstrap analysis and visual predictive checks .

Q. What statistical approaches are critical when analyzing this compound’s dose-response relationships in ulcer prevention?

Apply logistic regression with clustered standard errors to account for repeated endoscopic measurements. For dose-response analysis:

  • Dose tiers : 20 mg vs. 40 mg twice daily.
  • Outcome : Ulcer incidence (binary).
  • Adjustment : NSAID type, baseline mucosal injury. Report odds ratios with 95% CIs and interaction terms for comorbidities .

Q. Data Contradiction Analysis

Q. Why do studies on this compound’s anti-inflammatory effects in COVID-19 yield inconsistent biomarker results?

Heterogeneity in biomarker sampling (timing, assay variability) and patient populations (hospitalized vs. outpatient) explains discrepancies. For example:

  • Inpatients : Show reduced CRP and procalcitonin .
  • Outpatients : Lack biomarker data but report symptom relief . Standardize biomarker collection at fixed intervals (e.g., days 1, 3, 7 post-admission) and stratify by disease severity .

Q. Methodological Recommendations

  • Experimental Design : Use adaptive trial designs for dose optimization .
  • Data Reporting : Follow STROBE guidelines for observational studies .
  • Statistical Rigor : Pre-specify multiplicity adjustments (e.g., Bonferroni) for secondary endpoints .

Properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.